molecular formula C8H16N2 B3211194 3-Methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 108437-47-4

3-Methyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B3211194
CAS No.: 108437-47-4
M. Wt: 140.23 g/mol
InChI Key: NLRPLOMLCUJBET-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazabicyclo[4.2.1]nonane is a bridged diazabicycloalkane scaffold of significant interest in medicinal chemistry research. This compound serves as a key synthetic intermediate for the preparation of biologically active molecules. Its applications include use as a precursor in the synthesis of analogs studied for their spasmolytic activity . Furthermore, its high research value is demonstrated in neuroscience, where derivatives of 9-methyl-3,9-diazabicyclo[4.2.1]nonane are utilized as critical intermediates in the design and synthesis of novel ligands for D2-like dopamine receptors . These receptors are primary targets for understanding and treating psychiatric and neurological disorders. The bridged structure of this diazabicyclo compound provides a rigid framework that helps define the spatial orientation of pharmacophoric elements, aiding in the exploration of receptor binding sites and the development of selective compounds. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRPLOMLCUJBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284245
Record name 3-Methyl-3,9-diazabicyclo[4.2.1]nonane
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Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108437-47-4
Record name 3-Methyl-3,9-diazabicyclo[4.2.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108437-47-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3,9-diazabicyclo[4.2.1]nonane
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Synthetic Methodologies and Strategies for 3 Methyl 3,9 Diazabicyclo 4.2.1 Nonane and Its Derivatives

Foundational Synthetic Pathways and Reaction Mechanistic Insights

The construction of the 3,9-diazabicyclo[4.2.1]nonane core relies on a variety of strategic bond-forming reactions. Key methodologies include cycloadditions, cyclizations driven by Mannich reactions, and ring expansions of more readily available precursors. These pathways often involve the careful use of protecting groups and key intermediates like carbamic esters and lactams to achieve the desired architecture.

One of the prominent strategies for assembling the 3,9-diazabicyclo[4.2.1]nonane skeleton is through [3+2] cycloaddition reactions. osi.lvresearchgate.nettharaka.ac.ke This approach typically involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile. Azomethine ylides are versatile 1,3-dipoles that readily engage with electron-deficient alkenes to form five-membered nitrogen-containing heterocycles. nih.govnih.gov

A one-pot, three-component methodology has been developed for the diastereoselective synthesis of scaffolds containing the 3,9-diazabicyclo[4.2.1]nonane core. osi.lvresearchgate.nettharaka.ac.ke This reaction combines an amino acid (such as a glycine (B1666218) derivative), an aldehyde, and a dipolarophile (e.g., N-substituted maleimides). The initial condensation between the amino acid and the aldehyde generates a transient azomethine ylide, which is immediately trapped by the maleimide (B117702) in a [3+2] cycloaddition. This sequence is followed by subsequent reduction and lactamization steps to furnish the final bicyclic structure. osi.lvresearchgate.nettharaka.ac.ke The versatility of this method allows for the introduction of various substituents onto the scaffold by changing the starting components. researchgate.net

Table 1: Examples of [3+2] Cycloaddition for 3,9-Diazabicyclo[4.2.1]nonane Scaffold Synthesis This table is based on data from a study on one-pot synthesis methodologies. researchgate.net

Amino Acid ComponentAldehyde ComponentDipolarophile (Maleimide)Final Product Yield
Amino acid hydrochloride 2aAldehyde 3a or 3bMaleimide 4c79%

While [3+2] cycloadditions are common, other cycloaddition strategies like the cobalt-catalyzed [6π + 2π] cycloaddition can produce the related 9-azabicyclo[4.2.1]nonatriene core, which can be a precursor for further elaboration. mdpi.com

The Mannich reaction provides another powerful tool for constructing bicyclic diamine frameworks. In this type of reaction, an enolizable ketone, an amine, and a non-enolizable aldehyde (often formaldehyde) condense to form a β-amino carbonyl compound, which can undergo further cyclization.

For the synthesis of the 3,9-diazabicyclo[4.2.1]nonane system, organocatalyzed Mannich reactions have proven effective. Research has shown that the reaction of a carbapenem (B1253116) core with an imine, catalyzed by proline, can yield diazabicyclo[4.2.1]nonane derivatives. rsc.org The proposed mechanism involves an initial Mannich addition followed by an intramolecular nucleophilic cyclization, leading to a rearrangement that forms the bicyclic structure. rsc.org The choice of catalyst and reaction conditions can be critical; for instance, using 30 mol% of proline favors the formation of the diazabicyclo[4.2.1]nonane, whereas increasing the catalyst loading can lead to different rearranged products like 1,4-diazepin-5-ones. rsc.org A concise, enantiospecific total synthesis of certain alkaloids has also been achieved using a reductive cyclization/Mannich reaction cascade. orcid.org

Carbamic esters, or carbamates, are crucial intermediates in the synthesis of complex amines like 3,9-diazabicyclo[4.2.1]nonane. Their primary role is that of a protecting group for one of the nitrogen atoms in the bicyclic system. acs.org This protection strategy is vital for controlling regioselectivity during subsequent functionalization steps. The tert-butoxycarbonyl (Boc) group is a commonly used carbamate (B1207046) protecting group because it is stable under many reaction conditions but can be easily removed with mild acid.

The synthesis of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate serves as a prime example. This intermediate is valuable because the N3 nitrogen remains a free secondary amine, available for methylation or other modifications, while the N9 nitrogen is protected. The carbamate group not only prevents unwanted side reactions at N9 but also influences the solubility and handling properties of the intermediate. acs.orgnih.gov The synthesis of carbamates themselves can be achieved through various methods, including the reaction of an amine with a chloroformate, or more modern approaches involving carbon dioxide and amines. nih.govmdpi.comgoogle.com

Ring expansion strategies offer an elegant way to construct the 3,9-diazabicyclo[4.2.1]nonane skeleton from smaller, more accessible bicyclic precursors like nortropinone. researchgate.netacs.org The Beckmann rearrangement is a classic and powerful transformation that converts an oxime into an amide (or lactam in the case of cyclic ketones). organic-chemistry.org

A highly efficient synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative utilizes this strategy. The process begins with a nortropinone derivative, which is converted into its corresponding oxime. researchgate.netacs.org A key challenge is controlling the geometry of the oxime (E vs. Z), as the Beckmann rearrangement is stereospecific: the group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. Through a crystallization-induced diastereomer transformation (CIDT), a mixture of oxime isomers can be converted into the desired single E-oxime. researchgate.netacs.org This pure E-oxime then undergoes a stereospecific Beckmann rearrangement when treated with acid, expanding the six-membered ring of the nortropinone system into a seven-membered lactam ring, thereby forming the 3-aza-9-azoniabicyclo[4.2.1]nonan-4-one core structure. researchgate.netacs.orgcore.ac.uk

The final step in many synthetic sequences, particularly those employing the Beckmann rearrangement, is the reduction of a lactam intermediate to the corresponding bicyclic diamine. researchgate.netacs.org Lactams are cyclic amides, and their carbonyl group can be fully reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is the most commonly cited reagent for this transformation in the context of 3,9-diazabicyclo[4.2.1]nonane synthesis. researchgate.netacs.org Following the Beckmann rearrangement that produces the key lactam, treatment with LiAlH₄ in a suitable solvent like tetrahydrofuran (B95107) (THF) reduces the amide carbonyl, furnishing the final 3,9-diazabicyclo[4.2.1]nonane scaffold. researchgate.netacs.org If one of the nitrogen atoms was protected earlier in the synthesis (e.g., as a benzyl (B1604629) or carbamate group), this reduction step yields a mono-protected bicyclic diamine, which is poised for further selective modification at the unprotected nitrogen. acs.org

Stereoselective and Asymmetric Synthesis of 3-Methyl-3,9-diazabicyclo[4.2.1]nonane

Achieving stereocontrol is paramount in the synthesis of pharmacologically active molecules. For the 3,9-diazabicyclo[4.2.1]nonane core, which possesses multiple stereocenters, several asymmetric strategies have been developed.

A notable example is a scalable asymmetric synthesis that provides access to the enantiomerically pure (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. researchgate.netacs.org This route leverages a crystallization-induced diastereomer transformation (CIDT) to resolve oxime isomers. By using a chiral auxiliary, (S)-phenylethylamine, the synthetic intermediates are separated as diastereomers, allowing for the isolation of a single, desired stereoisomer. researchgate.netacs.org The subsequent Beckmann rearrangement and lactam reduction proceed stereospecifically, preserving the established chirality and yielding an enantiomerically pure product. researchgate.netacs.org

Table 2: Key Steps in the Asymmetric Synthesis of a 3,9-Diazabicyclo[4.2.1]nonane Derivative This table outlines the process described by Lisnyak, et al. orcid.orgresearchgate.netacs.org

StepDescriptionKey Reagent/TechniqueOutcome
1Oxime FormationNortropinone derivative reacted with hydroxylamineMixture of E/Z oxime isomers
2Asymmetric ResolutionCrystallization-Induced Diastereomer Transformation (CIDT)Isolation of a single E-oxime diastereomer
3Ring ExpansionStereospecific Beckmann RearrangementChiral lactam precursor
4ReductionReduction of the lactam with LiAlH₄Enantiomerically pure (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative

Catalytic asymmetric cycloadditions also represent a promising avenue for stereocontrol. rsc.org Although specifically detailed for other diazabicyclo systems, the use of chiral catalysts (e.g., copper complexes with chiral ligands) in [3+2] cycloadditions of azomethine ylides can achieve high diastereoselectivities and enantioselectivities (up to 98% ee). rsc.org Applying this type of catalysis to the synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold is an active area of interest for developing efficient, enantioselective routes.

Application of Crystallization-Induced Diastereomer Transformation (CIDT) for Chiral Control

A practical and scalable method for the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative has been developed utilizing a crystallization-induced diastereomer transformation (CIDT) of oxime isomers. researchgate.netacs.org This process is a powerful strategy for obtaining a single, high-purity diastereomer from a mixture. researchgate.net In this specific application, (S)-phenylethylamine serves as a chiral auxiliary. researchgate.netacs.org The process begins with a nortropinone derivative, which is prepared in a single step from commercially available materials. researchgate.netacs.org This derivative is then converted to an E-oxime. researchgate.netacs.org

The core of the chiral control lies in the CIDT, which allows for the selective crystallization of one diastereomer from an equilibrating mixture, thus driving the equilibrium towards the desired product. researchgate.net This technique has proven effective in increasing both the yield and purity of chiral compounds. researchgate.net Following the CIDT, the purified E-oxime undergoes a stereospecific Beckmann rearrangement. The resulting lactam is then reduced, for example with lithium aluminum hydride (LiAlH4), to yield the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. researchgate.netacs.org Mechanistic studies, both computational and experimental, have been crucial in understanding the reaction mechanism and the factors leading to the high selectivity observed in this process. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Synthesis of the Bicyclic System

Chiral auxiliaries are stereogenic units temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org In the synthesis of the 3,9-diazabicyclo[4.2.1]nonane system, chiral auxiliaries play a key role in establishing the desired absolute configuration of the stereogenic centers. researchgate.netacs.org

One notable example is the use of (S)-phenylethylamine as a chiral auxiliary. researchgate.netacs.org This auxiliary is introduced to create a pair of diastereomers that can then be separated or, as in the case of CIDT, one can be selectively crystallized. researchgate.net The temporary nature of the chiral auxiliary is a key feature; once the desired stereochemistry is set, the auxiliary is removed to provide the final enantiomerically enriched product. wikipedia.org The development of such auxiliary-mediated syntheses is critical for producing enantiomerically pure pharmaceutical agents, as different enantiomers of a molecule can have vastly different biological activities. wikipedia.org

Diastereoselective Control in Bridged Bicyclic Scaffold Formation

Achieving diastereoselective control is a fundamental challenge in the synthesis of complex molecules like the 3,9-diazabicyclo[4.2.1]nonane scaffold. Diastereomers are stereoisomers that are not mirror images and have different physical properties, which can influence their biological activity. york.ac.uk

One effective strategy for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold is a one-pot methodology involving a three-component [3+2] cycloaddition, followed by reduction and lactamization. osi.lvresearchgate.net This approach allows for the controlled formation of the bridged bicyclic system with a specific spatial arrangement of its substituents. osi.lvresearchgate.net The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered rings, which in this case forms a key part of the bicyclic structure. researchgate.net The subsequent reduction and lactamization steps then complete the formation of the 3,9-diazabicyclo[4.2.1]nonane core. osi.lvresearchgate.net The diastereoselectivity of this process is crucial for producing a single, well-defined isomer, which is often a requirement for therapeutic applications.

Advanced and Efficient Synthetic Transformations

The development of efficient synthetic methods is paramount for the practical production of complex molecules. For the 3,9-diazabicyclo[4.2.1]nonane scaffold, advancements have focused on streamlining synthetic sequences and enabling precise modifications to the core structure.

Development of One-Pot Reaction Sequences for Streamlined Synthesis

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net A one-pot methodology has been successfully developed for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. osi.lvresearchgate.net This process combines a three-component [3+2] cycloaddition, a reduction step, and a lactamization in a single sequence. osi.lvresearchgate.net

This streamlined approach avoids the need for purification of intermediates, which can be time-consuming and lead to material loss. The integration of multiple transformations into a single operation is a key principle of green chemistry and is highly desirable for the large-scale synthesis of pharmaceutical intermediates. researchgate.net

Targeted Functional Group Interconversions on the 3,9-Diazabicyclo[4.2.1]nonane Scaffold

The ability to selectively modify functional groups on the 3,9-diazabicyclo[4.2.1]nonane scaffold is crucial for exploring the structure-activity relationships of its derivatives and for synthesizing targeted therapeutic agents. Functional group interconversions allow for the introduction of a wide range of chemical moieties, which can modulate the pharmacological properties of the molecule. chemistry-chemists.com

For instance, the synthesis of various derivatives has been achieved through reactions such as the Schmidt rearrangement of corresponding ketones to selectively protect one of the nitrogen atoms. researchgate.net This allows for further selective functionalization at the other nitrogen. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been employed to introduce aryl groups onto the scaffold, leading to the synthesis of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. These transformations are essential for creating libraries of compounds for biological screening and for optimizing the properties of lead compounds.

Specific Methylation and Demethylation Strategies at Nitrogen Centers

The nitrogen atoms of the 3,9-diazabicyclo[4.2.1]nonane core are key sites for modification. Methylation and demethylation at these centers can significantly impact the biological activity of the resulting compounds.

A specific example of methylation is the synthesis of (+/-) 3-(6-Nitro-2-quinolinyl)-[9-methyl-C-11]-3,9-diazabicyclo-[4.2.1]-nonane, a selective serotonin (B10506) reuptake inhibitor (SSRI). researchgate.net In this case, a methyl group is introduced at the N9 position. The synthesis of derivatives with varying substituents on the nitrogen atoms allows for the fine-tuning of their interaction with biological targets. uni-bonn.de For example, in a series of anatoxin-a analogues based on the 3,9-diazabicyclo[4.2.1]nonane scaffold, the nature of the substituent on the nitrogen atom was found to influence the binding affinity for nicotinic acetylcholine receptors. uni-bonn.de While specific demethylation strategies for this particular scaffold are not extensively detailed in the provided results, general methods for N-demethylation are well-established in organic chemistry and could be applied to this system if required.

Structural Elucidation and Conformational Analysis of 3 Methyl 3,9 Diazabicyclo 4.2.1 Nonane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3-Methyl-3,9-diazabicyclo[4.2.1]nonane. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the chemically distinct protons in the molecule. The bicyclic framework results in a complex pattern of multiplets for the methylene (B1212753) (-CH₂) and bridgehead (-CH) protons, typically found in the aliphatic region of the spectrum. The methyl (-CH₃) group attached to the nitrogen at position 3 would appear as a distinct singlet, with a chemical shift influenced by the electronic environment of the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, with separate signals for each unique carbon atom. The chemical shifts of the carbon atoms in the bicyclic rings are indicative of their hybridization and proximity to the nitrogen heteroatoms. The methyl carbon signal would be clearly identifiable in the upfield region of the spectrum. While specific, fully assigned spectral data for this compound is not extensively published, expected chemical shift ranges can be predicted based on analogous structures.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃Methyl2.2 - 2.540 - 45
C1, C6Bridgehead CH2.8 - 3.255 - 65
C2, C4, C5, C7, C8Ring CH₂1.5 - 2.825 - 50

These assignments are foundational for more complex analyses using two-dimensional techniques.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure of complex systems such as this compound. hud.ac.uk These techniques reveal correlations between different nuclei, confirming the bonding framework and providing insights into the molecule's stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the [4.2.1]nonane framework, COSY spectra would show correlations between the bridgehead protons and their neighboring methylene protons, allowing for the tracing of the carbon backbone through the seven- and five-membered rings. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C spectral assignments, confirming, for example, which proton signals arise from the bridgehead carbons versus the various methylene groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. In this case, an HMBC spectrum would show a correlation between the methyl protons and the carbon atoms adjacent to the N3 nitrogen (C2 and C4), unequivocally confirming the position of the methyl group. hud.ac.ukresearchgate.net

Together, these 2D NMR methods provide a robust and detailed map of the molecular connectivity, leaving no ambiguity in the structural assignment in solution.

X-ray Crystallographic Investigations of this compound and its Derivatives/Complexes

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a precise and static picture of the molecule in the solid state. This technique is crucial for confirming the absolute configuration and analyzing the conformational preferences without the influence of solvent or thermal motion.

X-ray crystallographic studies on derivatives of the 3,9-diazabicyclo[4.2.1]nonane system have successfully confirmed the integrity of the bicyclic framework. acs.org For instance, crystallographic data obtained for a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative provides definitive proof of the [4.2.1] connectivity, showing a seven-membered ring and a five-membered ring sharing a nitrogen bridge and two bridgehead carbons. acs.org Such studies serve as the gold standard for structural verification, providing precise bond lengths, bond angles, and torsion angles that define the molecular geometry.

Vibrational Spectroscopy for Functional Group and Mechanistic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, this technique would be used to confirm the presence of key structural features and to verify the purity of synthesized samples.

The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its constituent bonds. The most characteristic bands would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the methyl and methylene C-H bonds.

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range, confirming the presence of the amine functionalities.

CH₂ Bending (Scissoring): Vibrations typically observed around 1450-1470 cm⁻¹.

While detailed mechanistic studies on this specific molecule using vibrational spectroscopy are not widely reported, the technique is fundamental for confirming the successful synthesis of the target structure by verifying the presence of expected functional groups and the absence of starting material absorptions (e.g., a C=O stretch if the synthesis involved the reduction of a lactam). mdpi.com

Table 2: Expected IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H StretchAliphatic (CH₂, CH₃)2850 - 3000
C-H BendMethylene (CH₂)1450 - 1470
C-N StretchAmine1000 - 1250

This spectroscopic data provides a complete profile for the structural characterization of this compound.

Infrared (IR) Spectroscopy for Characterization of Reaction Products and Intermediates

Infrared (IR) spectroscopy is a pivotal analytical technique for monitoring the synthesis of this compound, enabling the characterization of key functional group transformations from starting materials to the final product. By analyzing the appearance and disappearance of characteristic absorption bands, researchers can effectively track the progression of the reaction and confirm the structure of intermediates. A common synthetic pathway to the 3,9-diazabicyclo[4.2.1]nonane core involves the Beckmann rearrangement of a tropinone-derived oxime, followed by the reduction of the resulting lactam.

The synthesis can be initiated from a suitable precursor such as 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. The first step typically involves the conversion of the ketone to an oxime. The progress of this oximation reaction is readily monitored by IR spectroscopy. The spectrum of the starting ketone is characterized by a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration, typically observed in the region of 1700-1720 cm⁻¹.

Upon successful conversion to the oxime intermediate, this strong C=O absorption band disappears from the spectrum. In its place, new characteristic bands appear that confirm the formation of the oxime. These include a weak absorption for the carbon-nitrogen double bond (C=N) stretch, generally found around 1640-1690 cm⁻¹, and a prominent, broad band in the 3150-3600 cm⁻¹ region, which is indicative of the hydroxyl (O-H) group of the oxime. researchgate.netresearchgate.net

The subsequent step in the synthesis is the Beckmann rearrangement of the oxime, which yields a lactam (a cyclic amide). This transformation is also clearly evidenced by IR spectroscopy. The spectrum of the lactam intermediate will show the disappearance of the oxime's O-H and C=N bands. A new, very strong absorption band will emerge in the range of 1630-1680 cm⁻¹, characteristic of the amide I band (primarily C=O stretching). Additionally, a band corresponding to the N-H stretching vibration of the amide is expected to appear in the region of 3200-3400 cm⁻¹.

The final step is the reduction of the lactam to the target amine, this compound. This reduction is marked by the complete disappearance of the strong amide C=O absorption band from the IR spectrum. The resulting spectrum of the final product is expected to be simpler in the carbonyl region but will retain bands associated with C-H and C-N stretching and bending vibrations. The key spectral features for this compound would include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹, C-H bending vibrations around 1450 cm⁻¹, and C-N stretching vibrations, which are typically found in the 1000-1250 cm⁻¹ region. The presence of a secondary amine (N-H) group in the ring would also give rise to a characteristic N-H stretching band, usually in the 3300-3500 cm⁻¹ range.

The table below summarizes the expected key IR absorption bands for the intermediates and the final product in a plausible synthetic route.

Compound/Intermediate Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Ketone (C=O)~1715C=O Stretch
Aliphatic C-H2850-2960C-H Stretch
Tropinone Oxime Intermediate Oxime (O-H)3150-3600 (broad)O-H Stretch
Oxime (C=N)~1650C=N Stretch
Lactam Intermediate Amide (N-H)3200-3400N-H Stretch
Amide (C=O)~1670C=O Stretch (Amide I)
This compound Amine (N-H)3300-3500N-H Stretch
Aliphatic C-H2850-2960C-H Stretch
Aliphatic C-N1000-1250C-N Stretch

Computational and Theoretical Studies on 3 Methyl 3,9 Diazabicyclo 4.2.1 Nonane

Electronic Structure and Molecular Geometry Investigations

Investigations into the electronic structure and molecular geometry of the 3,9-diazabicyclo[4.2.1]nonane scaffold are crucial for understanding its inherent stability, reactivity, and interaction with biological targets. Computational studies suggest that the bicyclic framework imparts significant conformational rigidity.

The conformational landscape of bicyclic systems is a key determinant of their chemical and biological properties. For the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) systems, ab initio quantum chemical calculations, such as those using second-order perturbation theory (MP2) with a triple-zeta basis set (cc-pVTZ), have been employed to explore their conformational space. researchgate.net These studies revealed the existence of multiple conformer families, including "double chair" (CC), "boat-chair" (BC), and "double twist" (TT) forms. researchgate.net For 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, the common energy sequence found is CC < BC < TT, with the boat-chair conformers being 6-7 kcal/mol higher in energy than the optimal double-chair structure, and the twist forms being over 12 kcal/mol more strained. researchgate.net

While direct studies on 3-Methyl-3,9-diazabicyclo[4.2.1]nonane are less common in the provided results, the principles from similar bicyclic amines are applicable. For instance, semiempirical quantum-chemical PM3 calculations have been used to analyze the thermodynamic stability of isomers in related 2,4-diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones. rsc.org These calculations help to understand the mechanisms of trans–cis-isomerisation of substituent groups attached to the rigid skeleton. rsc.org Conformational analysis performed using tools like Macromodel software has also been applied to diazabicyclo analogues to determine their preferred shapes. researchgate.net The conformational constraint imposed by the bicyclic structure is considered a critical factor for the compound's properties, influencing its selectivity and pharmacokinetic profile when compared to more flexible analogues.

Table 1: Calculated Relative Energies of Conformers for 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes (A Related System)
Skeletal ConformationRelative Energy (kcal/mol)Source
Double Chair (CC)0 (Reference) researchgate.net
Boat-Chair (BC)6 - 7 researchgate.net
Double Twist (TT)> 12 researchgate.net

The distribution of electron density within a molecule is fundamental to its reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate atomic charges (e.g., Mulliken charges) and spin densities, which reveal the most electron-rich or electron-poor sites susceptible to electrophilic or nucleophilic attack. nrel.gov For a large dataset of organic molecules, calculations at the M06-2X/def2-TZVP level of theory have provided comprehensive data on these properties. nrel.gov

In the this compound structure, the nitrogen atoms are the primary sites of basicity and nucleophilicity. The methyl group at the N3 position influences the charge distribution and steric accessibility of the nitrogen lone pair. The pKa values of analogous compounds, such as methyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (pKa₁ = 7.919, pKa₂ = 3.443), suggest moderate basicity that is affected by both the ring strain and the nature of substituents. The charge distribution is also critical for forming non-covalent interactions, such as hydrogen bonds, which are vital for molecular recognition and binding to biological receptors. acs.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers that govern reaction rates.

Understanding the energetics of a synthetic pathway involves locating and characterizing the transition states for each elementary step. For reactions involving related bicyclic alkaloids, computational modeling has been used to compare different reaction coordinates. uvm.edu For example, studies on the synthesis of azabicyclo[4.2.1]nonenes have shown that reaction temperature can determine whether an intermediate cycloadduct is isolated or if the reaction proceeds directly to the rearranged product, a process that can be modeled computationally to understand the underlying energetics. hud.ac.uk Aza-Cope rearrangements, which can be involved in the synthesis of such bicyclic systems, proceed through chair-like transition states whose energies determine the reaction's feasibility and outcome. hud.ac.uk

Many synthetic routes leading to complex molecules like this compound involve steps where multiple products could form. Computational models are highly effective at predicting the regiochemical and stereochemical outcomes of such reactions. rsc.org For the synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold, computational studies have provided key insights into the observed regioselectivity and diastereoselectivity. researchgate.net For instance, in a one-pot, three-component cycloaddition reaction used to create this scaffold, computational analysis helps to explain why certain isomers are formed preferentially. researchgate.net Similarly, in the development of a practical asymmetric synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, understanding the mechanistic implications that lead to high selectivity is crucial. researchgate.net

Molecular Interactions and Binding Affinity Modeling

The biological activity of this compound derivatives is often mediated by their binding to protein receptors. Computational modeling is used to simulate these interactions and predict binding affinities. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are prominent in this area.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of diazabicyclo[4.2.1]nonane-based structures to develop statistically reliable predictive models (e.g., q² > 0.7). These models rationalize the binding affinity of ligands to receptors, like the α4β2 nicotinic acetylcholine (B1216132) receptor, by mapping the steric, electrostatic, hydrophobic, and hydrogen-bonding properties onto the molecular structures. acs.org Such studies have revealed the importance of hydrogen bonding from the protonated amine and van der Waals interactions for ligand affinity. acs.org

Molecular modeling and X-ray studies of related diazepane antagonists that were constrained into a 3,9-diazabicyclo[4.2.1]nonane bicyclic core showed that this modification could improve pharmacokinetic properties while maintaining high affinity for orexin (B13118510) receptors. lookchem.comresearchgate.net Docking studies, which place a ligand into the binding site of a receptor in silico, have been used to hypothesize the binding mode of diazabicyclononane analogues and correlate their conformational preferences with inhibitory activity. researchgate.net

Table 2: Application of Computational Models in Studying Molecular Interactions
Computational MethodApplication/FindingSource
3D-QSAR (GRID/GOLPE)Developed predictive model (R² = 0.94, Q² = 0.83) for α4β2 nAChR ligands; identified importance of hydrogen bonding and van der Waals interactions. acs.org
CoMFA/CoMSIAGenerated statistically reliable models for nAChR modulators; rationalized binding affinity changes based on steric, electrostatic, and hydrophobic properties.
Molecular Modeling / DockingUsed to design constrained diazepanes with the 3,9-diazabicyclo[4.2.1]nonane core to improve bioavailability while maintaining receptor affinity. lookchem.comresearchgate.net
Conformational Analysis & DockingRationalized biological data by correlating inhibitory activity with the bridge length and rotational barriers of diazabicyclo analogues. researchgate.net

Ligand-Receptor Docking Simulations to Investigate Binding Modes

Ligand-receptor docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, typically a protein receptor. nih.gov This technique simulates the binding process, providing critical insights into the molecular interactions that stabilize the ligand-receptor complex. For this compound and its analogs, docking studies are primarily focused on their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various central nervous system functions. wikipedia.orgnih.gov

The binding site for agonists on nAChRs is located at the interface between subunits, most notably the α4 and β2 subunits in the case of the highly abundant (α4)₂ (β2)₃ receptor subtype. nih.govacs.org This pocket is lined with aromatic amino acid residues, such as tryptophan and tyrosine. wikipedia.org Docking simulations predict that the bicyclic structure of this compound fits snugly into this pocket. The key interaction is a cation-π interaction between the protonated nitrogen atom of the diazabicyclic core and the electron-rich face of an aromatic amino acid side chain (e.g., TrpB). This interaction mimics the binding of the natural ligand, acetylcholine. wikipedia.org

Additional stabilization is achieved through hydrogen bonds and van der Waals contacts with other residues within the binding site. The specific orientation and conformation adopted by the molecule are crucial for its activity, and docking studies help to rationalize the structure-activity relationships observed experimentally.

Table 1: Predicted Interactions from Docking Simulations of this compound with the nAChR Binding Site

Interacting Moiety of LigandReceptor ComponentType of Interaction
Protonated Nitrogen (N9)Aromatic Ring of Tryptophan (TrpB)Cation-π Interaction
Methyl Group on Nitrogen (N3)Hydrophobic Pocket ResiduesVan der Waals Forces
Bicyclic ScaffoldVarious Amino Acid ResiduesShape-Complementarity/Hydrophobic Interactions
Nitrogen Atom (N3)Water Molecule or Polar ResidueHydrogen Bond (Acceptor)

Quantitative Structure-Activity Relationship (QSAR) Modeling of Bicyclic Analogs for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com By identifying the physicochemical properties that are critical for activity, QSAR models can predict the potency of new, unsynthesized molecules and provide mechanistic insights. nih.gov For bicyclic analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been particularly informative. nih.govnih.gov

In a typical 3D-QSAR study, a series of structurally related ligands, including diazabicyclo[4.2.1]nonane derivatives, are superimposed. acs.org The CoMFA method then calculates the steric (shape) and electrostatic (charge distribution) fields around each molecule. Statistical methods, such as Partial Least Squares (PLS), are used to generate a model that correlates variations in these fields with the observed binding affinities (e.g., pKi values). youtube.com

Studies on nicotinic agonists have consistently produced statistically robust QSAR models. nih.govacs.org These models reveal that for high affinity, specific steric and electrostatic features are required. For instance, the CoMFA contour maps often show that bulky substituents are disfavored in certain regions around the bicyclic core, suggesting a sterically constrained binding pocket. acs.org Conversely, regions of positive electrostatic potential are favored near the basic nitrogen, confirming the importance of the cationic charge for binding. acs.org The high predictive power of these models, often demonstrated by high cross-validated r² (q²) and conventional r² values, supports their utility in guiding the synthesis of novel ligands. nih.gov

Table 2: Representative Statistical Results from a 3D-QSAR (CoMFA) Study on Nicotinic Agonists

Statistical ParameterValueDescription
q² (Cross-validated r²)0.701Indicates good internal model predictivity.
r² (Non-cross-validated r²)0.899Shows a strong correlation between predicted and actual activity for the training set.
Standard Error of Prediction0.600Represents the average deviation of the predicted values from the experimental values. nih.gov
F-value150.2A high F-statistic indicates a statistically significant regression model.
Number of Components3The optimal number of principal components used to build the PLS model.

Analysis of Intermolecular Contacts and Non-Covalent Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. crystalexplorer.netmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the molecule's electron density contribution to the total crystal electron density is greater than that of all other molecules. crystalexplorer.net By mapping properties onto this surface, one can analyze the nature and extent of non-covalent interactions.

Key tools in this analysis include the dnorm surface and 2D fingerprint plots. The dnorm map highlights intermolecular contacts shorter than van der Waals radii as red spots, providing a clear visualization of interactions like hydrogen bonds. cambridge.orgnih.gov The 2D fingerprint plot is a histogram that summarizes all intermolecular contacts, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). nih.gov

While a specific crystallographic study for this compound is not detailed, analysis of analogous diazabicyclo compounds reveals common interaction patterns. nih.gov For a molecule composed of carbon, nitrogen, and hydrogen, the most significant contribution to the crystal packing comes from H···H contacts, typically accounting for over 50% of the Hirshfeld surface area. nih.gov Contacts involving the nitrogen atoms, specifically N···H/H···N interactions, are also prominent, reflecting potential hydrogen bonding. C···H/H···C contacts also make a notable contribution. This analysis confirms that van der Waals forces and hydrogen bonding are the primary forces governing the crystal packing of such molecules. nih.gov

Table 3: Predicted Intermolecular Contacts and Percentage Contributions to the Hirshfeld Surface for this compound

Interacting Atom PairType of InteractionEstimated Contribution (%)
H···HVan der Waals~50-55%
N···H / H···NHydrogen Bonding / Van der Waals~15-20%
C···H / H···CVan der Waals~10-15%
C···N / N···CVan der Waals< 5%
C···CVan der Waals< 2%

Role of 3 Methyl 3,9 Diazabicyclo 4.2.1 Nonane in Chemical Biology and Medicinal Chemistry Research

Scaffold Design and Modulation of Biological Receptors.

The 3,9-diazabicyclo[4.2.1]nonane framework has been successfully employed to create ligands that interact with a range of biological receptors, demonstrating its utility in fine-tuning selectivity and potency.

Research into the structure-activity relationships of dopamine (B1211576) transporter (DAT) inhibitors has explored the use of the 3,9-diazabicyclo[4.2.1]nonane scaffold as a conformationally restricted replacement for more flexible moieties like homopiperazine (B121016). In a series of analogues of the potent DAT inhibitor GBR 12909, substituting the homopiperazine ring with the more rigid 3,9-diazabicyclo[4.2.1]nonane core led to a notable decrease in binding affinity for the dopamine transporter. acs.org Specifically, one such derivative, compound 32, exhibited a 10-fold reduction in its affinity for DAT compared to its homopiperazine counterpart. acs.org This suggests that the increased rigidity of the bicyclic system may not be optimal for achieving high-affinity binding to the dopamine transporter in this particular chemical series, highlighting the precise conformational requirements of the DAT binding pocket.

The exploration of the 3,9-diazabicyclo[4.2.1]nonane scaffold has also provided insights into its interactions with the serotonin (B10506) transporter (SERT). In the same study that demonstrated reduced DAT affinity, the introduction of the 3,9-diazabicyclo[4.2.1]nonane moiety resulted in a significant 100-fold decrease in selectivity for the dopamine transporter over the serotonin transporter. acs.org This indicates a considerable interaction with SERT, making this scaffold a point of interest for developing SERT-selective ligands. Further supporting this, a radiolabeled derivative, (±)-3-(6-Nitro-2-quinolinyl)-[9-methyl-¹¹C]-3,9-diazabicyclo-[4.2.1]-nonane, has been synthesized and identified as a selective serotonin reuptake inhibitor (SSRI). Current time information in Seia, PT. This finding underscores the potential of the 3,9-diazabicyclo[4.2.1]nonane core in the design of agents targeting the serotonin transporter.

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been pivotal in the development of potent dual orexin (B13118510) receptor antagonists. researchgate.netchemscene.com Orexin receptors, OX1R and OX2R, are key regulators of arousal and sleep. By constraining a diazepane structure within this bicyclic framework, researchers at Merck were able to develop antagonists with improved oral bioavailability and sleep-promoting activity in animal models. researchgate.netchemscene.com One such compound, with a 3,9-diazabicyclo[4.2.1]nonane core, demonstrated high affinity for both orexin receptors, a critical feature for inducing and maintaining sleep. researchgate.netchemscene.com The development of these antagonists, including the FDA-approved drug suvorexant which features a related diazepane core, highlights the success of using this rigid bicyclic scaffold to achieve the desired pharmacological profile for orexin receptor modulation. researchgate.net

Table 1: Orexin Receptor Antagonist Activity of a 3,9-Diazabicyclo[4.2.1]nonane Derivative

Compound OX1R Binding IC50 (nM) OX2R Binding IC50 (nM)
3,9-Diazabicyclo[4.2.1]nonane Derivative 0.55 0.35

Data sourced from a study on suvorexant, a dual orexin receptor antagonist with a related core structure. researchgate.net

The 3,9-diazabicyclo[4.2.1]nonane nucleus has been investigated as a novel scaffold for the design of delta (δ) opioid receptor agonists. In a study aimed at developing new analogues of the selective δ-opioid agonist SNC80, the 3,9-diazabicyclo[4.2.1]nonane core was used to create conformationally constrained ligands. The resulting compounds demonstrated significant agonistic behavior and a noteworthy affinity for δ-opioid receptors. This research indicates that the rigid geometry of the 3,9-diazabicyclo[4.2.1]nonane scaffold can be effectively utilized to orient the necessary pharmacophoric elements for productive interaction with the delta opioid receptor, offering a promising avenue for the development of novel analgesic and potentially antidepressant medications.

Enzyme Modulation and Inhibition Mechanisms.

The versatility of the 3-methyl-3,9-diazabicyclo[4.2.1]nonane scaffold extends beyond receptor modulation to the inhibition of enzymes, where its rigid structure can provide a foundation for high-affinity and selective inhibitors.

The 3,9-diazabicyclo[4.2.1]nonane framework has been identified as a key component in the design of inhibitors for several protein kinases, which are critical targets in oncology. researchgate.netnih.gov Patents have disclosed derivatives of this scaffold as inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinase 9 (CDK9). researchgate.netnih.gov

Molecular docking studies have provided insights into the putative binding modes of these inhibitors. For instance, in the case of CDK9, a derivative containing a bridged diazepane, a substructure related to the 3,9-diazabicyclo[4.2.1]nonane core, was predicted to bind within the ATP-binding pocket. nih.gov These computational models suggest that the bicyclic scaffold can position substituents to form key interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. While crystallographic data for a this compound derivative in complex with a kinase is not yet publicly available, the consistent appearance of this scaffold in kinase inhibitor patents and the supporting docking studies strongly suggest its utility in targeting these important enzymes. The rigid nature of the scaffold likely helps in presenting the attached functionalities in an optimal orientation for binding, thereby contributing to the inhibitory potency.

Design Principles for Inhibitors Targeting Specific Enzyme Active Sites

The design of inhibitors based on the 3,9-diazabicyclo[4.2.1]nonane scaffold is rooted in the principle of conformational constraint. The bicyclic [4.2.1] system features a rigid three-dimensional structure that significantly limits the molecule's conformational flexibility when compared to more flexible acyclic or monocyclic analogs. This rigidity is a valuable asset in medicinal chemistry as it allows for more precise molecular recognition at enzyme active sites. By pre-organizing the pharmacophoric elements into a specific, bioactive conformation, the entropic penalty upon binding is reduced, which can lead to higher affinity.

Derivatives of this scaffold have been investigated as potent antagonists for dual orexin receptors (OX1R and OX2R), which are involved in regulating sleep and arousal. researchgate.netlookchem.com In this context, the 3,9-diazabicyclo[4.2.1]nonane core was used to create constrained diazepanes that showed improved oral bioavailability and sleep-promoting activity in rat models. researchgate.netlookchem.com The design principle involved using the rigid bicyclic core to enforce a specific aryl-aryl interaction, mimicking a low-energy conformation of more flexible, yet less bioavailable, parent compounds. lookchem.com This approach highlights a key strategy: using a rigid scaffold to lock in a desired geometry, thereby enhancing both potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies of derivatives incorporating the 3,9-diazabicyclo[4.2.1]nonane scaffold have been conducted across various receptor families, including neurotransmitter transporters and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govuni-bonn.de These studies aim to understand how chemical modifications to the core structure and its substituents influence biological activity. For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have been applied to datasets including diazabicyclo[4.2.1]nonane-based ligands to develop predictive models for binding affinity. researchgate.net These models help rationalize the physicochemical determinants of binding, such as steric, electrostatic, and hydrophobic interactions.

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

The modification of substituents on the 3,9-diazabicyclo[4.2.1]nonane scaffold has a profound impact on receptor binding and selectivity. Research targeting monoamine transporters has shown that replacing a more flexible homopiperazine ring with the rigid 3,9-diazabicyclo[4.2.1]nonane scaffold significantly alters activity. In one study, this substitution led to a 10-fold decrease in binding affinity for the dopamine transporter (DAT) and a 100-fold decrease in selectivity for the DAT over the serotonin transporter (SERT). nih.govacs.org

In the field of nicotinic acetylcholine receptors (nAChRs), extensive SAR studies have revealed how different heterocyclic substituents attached to the diazabicyclononane core modulate binding affinity at the α4β2* subtype. uni-bonn.de The introduction of a pyridine (B92270) moiety resulted in a potent ligand, and further modifications to this heterocycle led to significant changes in affinity. For example, analogues featuring pyridazine (B1198779) and chloropyridazine moieties showed some of the highest affinities in the picomolar range. uni-bonn.de The drop in affinity observed with certain isomers suggests that the distance between the nitrogen atoms of the bicyclic core and the attached heterocycle is a critical factor for receptor binding. uni-bonn.de

Table 1: Binding Affinities of 3,9-Diazabicyclo[4.2.1]nonane Derivatives at Nicotinic Acetylcholine Receptors (α4β2)*

Compound Analogue (Substituent)Ki (nM) for α4β2*
(+)-Anatoxin-a (Reference)1.1
Pyridine Isomer 10.62
Pyridine Isomer 22.09
Pyridazine0.55
Chloropyridazine0.52
Pyrimidine2.8

Data sourced from a study on novel nAChR ligands. uni-bonn.de

Table 2: Comparative Binding of Rigid vs. Flexible Scaffolds at Monoamine Transporters

ScaffoldTargetEffect on Affinity/Selectivity
3,9-Diazabicyclo[4.2.1]nonane (Rigid)DAT10-fold decrease in affinity compared to homopiperazine analogue. nih.govacs.org
3,9-Diazabicyclo[4.2.1]nonane (Rigid)DAT vs. SERT100-fold decrease in selectivity compared to homopiperazine analogue. nih.govacs.org
Homopiperazine (Flexible)DAT / SERTServes as the reference compound for comparison. nih.govacs.org

Conformation-Activity Relationships within the Bridged Bicyclic Scaffold

The conformation-activity relationship of this scaffold is intrinsically linked to its rigidity. The bridged bicyclic structure constrains the molecule, particularly the relative positions of the two nitrogen atoms and any appended substituents, into a well-defined three-dimensional arrangement. lookchem.com This pre-organization can facilitate a more favorable interaction with the target receptor by presenting the key binding elements in an optimal orientation for molecular recognition. researchgate.netnih.gov

Studies on orexin antagonists demonstrated that incorporating the 3,9-diazabicyclo[4.2.1]nonane core created constrained diazepanes that could enforce a specific bioactive conformation, which was crucial for their activity. lookchem.com Similarly, in the development of ligands for monoamine transporters, further rigidifying a flexible lead structure by incorporating a bicyclic system was a key strategy to study the influence of rigidity on binding. nih.gov The greater selectivity observed in some rigid compounds compared to their more flexible counterparts indicates that the constrained conformation interacts more specifically with the target transporter proteins. nih.gov While detailed conformational analysis often focuses on the specific derivatives, the general principle remains that the bicyclo[4.2.1] framework serves to reduce conformational ambiguity, a critical factor in designing selective ligands.

Research on Antibacterial and Antitumor Mechanisms

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been incorporated into molecules designed for antimicrobial and anticancer research.

In the area of antibacterial agents, a series of novel 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids were prepared and evaluated for activity against important veterinary bacterial pathogens. nih.govbohrium.com This series included a derivative featuring a 9-methyl-3,9-diazabicyclo[4.2.1]nonane moiety at the C7 position of the quinolone core. nih.govbohrium.com While the in vitro potency was not highly variable among the different diazabicycloalkyl side chains tested, the study confirmed that bicyclic amines, including the 3,9-diazabicyclo[4.2.1]nonane system, are viable scaffolds for developing new quinolone antibacterial agents. nih.govbohrium.com The mechanism of quinolones generally involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. scispace.com

Research into the antitumor potential of diazabicyclic compounds has also been explored. While direct studies on this compound are limited, extensive research on the closely related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has shown significant promise. nih.govresearchgate.netrsc.org Derivatives of bispidine have demonstrated cytotoxic activity against cancer cell lines, with a proposed mechanism involving the activation of polyamine catabolism. nih.gov This metabolic pathway produces cytotoxic substances that can induce apoptosis in cancer cells. nih.gov One lead bispidine compound was found to be more effective at inducing apoptosis in HepG2 cancer cells than in normal fibroblasts. nih.gov The exploration of such bicyclic structures as anticancer agents is an active area of research, with studies noting that indole (B1671886) alkaloids containing an azabicyclo[3.3.1]nonane architecture play a crucial role as anticancer drug candidates. rsc.org

Coordination Chemistry and Catalytic Applications of the 3,9 Diazabicyclo 4.2.1 Nonane Moiety

Complexation with Transition Metals

The rigid bicyclic structure of the 3,9-diazabicyclo[4.2.1]nonane moiety makes it a compelling ligand for the complexation of transition metals. This rigidity influences the stability, selectivity, and reactivity of the resulting metal complexes.

Ligand Properties and Preferred Coordination Modes of the Diazabicyclo[4.2.1]nonane Scaffold

The 3,9-diazabicyclo[4.2.1]nonane scaffold possesses a unique three-dimensional framework that significantly limits its conformational flexibility compared to simpler acyclic or monocyclic diamines. This conformational constraint is a defining feature, locking the two nitrogen atoms into a specific spatial arrangement. This pre-organized geometry is highly advantageous for coordination, as it reduces the entropic penalty typically associated with metal chelation, leading to the formation of stable complexes.

The primary coordination mode involves the two nitrogen atoms at positions 3 and 9 acting as a bidentate ligand to a metal center. The geometry of the scaffold dictates a specific "bite angle" for the coordinated metal, which can influence the catalytic activity and selectivity of the resulting complex. The core structure features a fused ring system, and substituents on the nitrogen atoms can introduce further steric and electronic effects, modulating the ligand's properties. For instance, the introduction of a benzyl (B1604629) group at the 9-position enhances lipophilicity and provides aromaticity, which can be critical for certain applications. The value of this rigid scaffold is demonstrated by its incorporation into structures designed as ligands for nicotinic acetylcholine (B1216132) receptors (nAChR) and as potent orexin (B13118510) receptor antagonists. researchgate.net

Table 1: Ligand Properties of the 3,9-Diazabicyclo[4.2.1]nonane Scaffold

Property Description Significance in Coordination Chemistry
Structure Rigid, bridged bicyclic system with two nitrogen heteroatoms. Pre-organizes nitrogen donors for metal binding, reducing the entropic penalty of complexation.
Coordination Mode Primarily acts as a bidentate (N,N') chelating ligand. Forms a stable chelate ring with a defined bite angle, influencing the geometry of the metal complex.
Conformational Rigidity Significantly restricted flexibility compared to acyclic or monocyclic analogs. Provides precise spatial positioning of substituents and the metal center, which is key for selective molecular recognition and catalysis.

| Tunability | The nitrogen atoms can be substituted with various groups (e.g., methyl, benzyl). | Allows for the fine-tuning of steric and electronic properties to optimize complex stability and reactivity. |

Investigation of Metal Complex Stability and Electronic Effects

The inherent rigidity of the diazabicyclo[4.2.1]nonane backbone is a major contributor to the thermodynamic stability of its metal complexes, a phenomenon known as the chelate effect. While detailed stability constant measurements for this specific scaffold are not widely published, analogous rigid systems like 3,7-diazabicyclo[3.3.1]nonanes (bispidines) are known to form exceptionally stable complexes, with stabilities sometimes comparable to those of macrocyclic ligands. uni-heidelberg.demdpi.com This suggests that the [4.2.1] framework is also capable of forming highly stable metal chelates.

Electronic effects play a crucial role in modulating the properties of the ligand and its metal complexes. Substituents on the nitrogen atoms can alter the electron density at the donor sites, thereby influencing the metal-ligand bond strength. For example, attaching an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, to one of the nitrogens can decrease its basicity and affect its coordination potential. Conversely, electron-donating groups can enhance the donor capacity of the nitrogens. This ability to tune the electronic character of the ligand is essential for controlling the reactivity of the metal center in catalytic applications. nih.gov The stability of these complexes is also a key consideration in fields like radiopharmaceutical chemistry, where rigid chelators are sought to securely bind radiometals. unipd.it

Applications in Organocatalysis

The chiral variants of the 3,9-diazabicyclo[4.2.1]nonane framework are of significant interest in the field of organocatalysis, where they can be used to control the stereochemical outcome of chemical reactions.

Utilization of the Bicyclic Diamine in Stereoselective Organic Transformations

A critical development enabling the use of this scaffold in stereoselective synthesis is the establishment of a practical and scalable route to its enantiomerically pure forms. acs.org Researchers have reported a method for the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. acs.orgresearchgate.net This process utilizes a crystallization-induced diastereomer transformation (CIDT), which allows for the selective isolation of a single desired diastereomer from a mixture. acs.orgresearchgate.netdocumentsdelivered.com The synthesis starts from readily available materials and involves a stereospecific Beckmann rearrangement followed by reduction to yield the monoprotected bicyclic diamine. acs.orgresearchgate.net Access to this chiral building block is fundamental for its application in transformations where control of stereochemistry is paramount. acs.org

Role as a Chiral Catalyst in Asymmetric Synthesis

With access to enantiomerically pure forms like (1S,6R)-3,9-diazabicyclo[4.2.1]nonane, the compound can serve directly as a chiral organocatalyst or as a chiral auxiliary. acs.org In its role as a catalyst, the bicyclic diamine can activate substrates through the formation of chiral intermediates, guiding the approach of other reactants to create a specific stereoisomer of the product. The rigid structure is key to its effectiveness, as it creates a well-defined chiral environment around the catalytic site, enabling a high degree of stereochemical communication during the reaction. This makes it a valuable tool for chemists seeking to synthesize complex chiral molecules with high enantiomeric purity.

Development of Metal-Catalyzed Reactions

The development of novel metal-based catalysts is a cornerstone of modern synthetic chemistry, and the 3,9-diazabicyclo[4.2.1]nonane scaffold is a promising ligand for this purpose. By combining the chiral, rigid backbone of the diamine with a suitable transition metal, new catalysts can be designed for a wide array of chemical transformations. nih.gov

The ligand's properties—specifically its fixed bite angle, conformational rigidity, and the ability to be electronically tuned via N-substitution—make it an attractive candidate for creating highly selective catalysts. nih.gov Chiral complexes formed by coordinating the (1S,6R)-enantiomer of the diamine to metals such as palladium, copper, rhodium, or cobalt could be applied to important asymmetric reactions. researchgate.netacs.org While specific applications of a 3-methyl derivative in this context are still an emerging area of research, the potential is significant. Such catalysts could offer new solutions for challenging transformations in the synthesis of pharmaceuticals and other fine chemicals.

Table 2: Potential Applications in Metal-Catalyzed Reactions

Reaction Type Role of the 3,9-Diazabicyclo[4.2.1]nonane Ligand Potential Metal Center Desired Outcome
Asymmetric Hydrogenation The chiral ligand creates a chiral environment around the metal, forcing hydrogen to add to one face of the substrate. Rhodium (Rh), Ruthenium (Ru) Synthesis of enantiomerically pure alcohols, amines, or alkanes.
Asymmetric C-C Cross-Coupling Controls the stereochemistry of the newly formed carbon-carbon bond by influencing the reductive elimination step. Palladium (Pd), Nickel (Ni) Enantioselective synthesis of biaryls or other complex chiral molecules.
Asymmetric Cycloaddition The ligand-metal complex acts as a chiral Lewis acid, directing the facial selectivity of the cycloaddition. researchgate.net Copper (Cu), Cobalt (Co) Stereocontrolled synthesis of complex cyclic and bicyclic systems.

| C-H Activation/Functionalization | The ligand's steric and electronic properties can control the regioselectivity and stereoselectivity of C-H bond cleavage and functionalization. | Palladium (Pd), Rhodium (Rh) | Efficient and selective synthesis of complex molecules from simple precursors. |

Mechanistic Studies of 3,9-Diazabicyclo[4.2.1]nonane's Role in Catalytic Cycles

The unique, rigid bicyclic structure of the 3,9-diazabicyclo[4.2.1]nonane moiety offers a constrained geometry that is of significant interest in the design of catalysts and ligands for asymmetric synthesis. Mechanistic studies are crucial for understanding how this specific topology influences reaction pathways, the stability of intermediates, and the energy of transition states. While detailed mechanistic investigations focusing solely on 3-methyl-3,9-diazabicyclo[4.2.1]nonane in catalytic cycles are not extensively documented in dedicated studies, insights can be drawn from its synthesis, its use as a ligand scaffold, and by analogy to structurally related bicyclic systems.

The role of the diazabicyclic framework is often centered on its function as a chiral ligand for transition metals or as an organocatalyst. The nitrogen atoms serve as key coordination sites, and the rigid carbon skeleton dictates the spatial arrangement of these donor atoms. This pre-organized structure can create a well-defined chiral pocket around a metal center, thereby controlling the facial selectivity of substrate approach and influencing the stereochemical outcome of a reaction.

Computational and experimental studies on the synthesis of 3,9-diazabicyclo[4.2.1]nonane derivatives provide valuable information about the stereoelectronic preferences of the ring system. For instance, the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative has been achieved via a crystallization-induced diastereomer transformation (CIDT). researchgate.netacs.org This process involves a stereospecific Beckmann rearrangement, the mechanism of which is highly dependent on the geometry of the oxime precursor. researchgate.netresearchgate.net Understanding the mechanistic implications of such rearrangements provides insight into the inherent conformational biases of the bicyclic system, which are critical for its function in a catalytic cycle.

In the context of transition metal catalysis, ligands based on bicyclic diamines are known to play a crucial role in the mechanisms of enzymatic and synthetic catalytic cycles. uni-heidelberg.de The rigid conformation of ligands like those derived from 3,9-diazabicyclo[4.2.1]nonane can enforce a specific coordination geometry on the metal ion, which in turn activates and orients the substrates for the desired transformation. While specific studies detailing the catalytic cycle for a this compound complex are limited, the principles are well-established for similar rigid diamine ligands. uni-heidelberg.dersc.org

The general proposed mechanism for a metal-catalyzed reaction involving such a ligand would proceed via the following steps:

Ligand Exchange/Substrate Coordination: The substrate displaces a solvent molecule or a weakly bound ligand from the metal center, which is already coordinated to the diazabicyclo[4.2.1]nonane ligand. The chiral environment created by the bicyclic ligand dictates the preferred binding orientation of the substrate.

Key Transformation Step: This could be an insertion, oxidative addition, reductive elimination, or other fundamental steps. The transition state for this step is influenced by the steric and electronic properties of the 3,9-diazabicyclo[4.2.1]nonane ligand, which can stabilize the transition state for one enantiomeric pathway over the other.

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

The synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold itself often involves catalytic processes that hint at its potential role as a ligand. Multi-component reactions, such as the three-component [3+2] cycloaddition, have been developed for its diastereoselective synthesis. researchgate.netresearchgate.net The mechanistic pathways of these reactions, sometimes involving metal catalysts, underscore the compatibility of the bicyclic framework with catalytic intermediates. researchgate.net

Table 1: Mechanistic Insights from Synthetic Routes of 3,9-Diazabicyclo[4.2.1]nonane Derivatives
Synthetic MethodKey Mechanistic StepImplication for Catalytic FunctionReference
Crystallization-Induced Diastereomer Transformation (CIDT)Stereospecific Beckmann RearrangementDemonstrates high conformational rigidity and facial bias of the bicyclic scaffold, which is key for inducing asymmetry in catalysis. researchgate.netresearchgate.net
Three-Component Cycloaddition[3+2] Cycloaddition followed by reduction and lactamizationThe scaffold is readily formed in a highly diastereoselective manner, suggesting its structure can effectively direct subsequent chemical transformations. researchgate.net
Schmidt RearrangementRearrangement of corresponding ketonesProvides a route to selectively protected diamines, highlighting the differential reactivity of the two nitrogen atoms, a feature useful in catalyst design. researchgate.net

Further research involving detailed kinetic analyses, isolation and characterization of catalytic intermediates (e.g., via spectroscopy), and high-level computational modeling is necessary to fully elucidate the precise role of the this compound moiety within specific catalytic cycles. Such studies would enable the rational design of more efficient and selective catalysts based on this promising structural scaffold.

Intermolecular Interactions and Supramolecular Chemistry Involving 3 Methyl 3,9 Diazabicyclo 4.2.1 Nonane

Aromatic Stacking Interactions

When the 3-Methyl-3,9-diazabicyclo[4.2.1]nonane core is functionalized with aromatic substituents, π-stacking interactions become a significant factor in dictating molecular architecture. These interactions arise from the attractive, non-covalent forces between aromatic rings.

Derivatives of the core structure, such as 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, introduce aromaticity that allows for π-π stacking. These interactions can be broadly categorized into two main geometries: face-to-face (sandwich) and edge-to-face (T-shaped). Experimental estimates suggest that these attractive interactions can have an energy of approximately 1.5 kcal mol⁻¹. acs.org In the solid state, π-stacking among aromatic groups of related molecules has been observed to influence crystal packing, sometimes leading to the formation of different polymorphs. acs.orgresearchgate.net The specific geometry adopted depends on the electronic nature of the aromatic ring and the steric constraints imposed by the bicyclic scaffold.

Table 1: Aromatic Interactions in 3,9-Diazabicyclo[4.2.1]nonane Derivatives

Interaction Type Description Key Structural Feature Typical Energy
Face-to-Face π-Stacking Parallel stacking of aromatic rings. Aromatic substituent (e.g., Benzyl (B1604629) group) ~1.5 kcal/mol

| Edge-to-Face π-Stacking | Orthogonal arrangement of aromatic rings (T-shaped). | Aromatic substituent (e.g., Benzyl group) | ~1.5 kcal/mol |

Hydrogen Bonding Networks

The nitrogen atoms inherent to the this compound structure are key players in forming hydrogen bonds, which are among the strongest and most directional non-covalent interactions.

The diazabicyclic framework contains both hydrogen bond donors (the N-H group at the 9-position, if unsubstituted) and hydrogen bond acceptors (the lone pairs on both nitrogen atoms). In the solid state, particularly in salt forms such as dihydrochlorides, intermolecular hydrogen bonding between the protonated nitrogen atoms and counter-ions is a critical factor in stabilizing the crystal lattice. This pattern is a common feature in related diazabicyclo compounds. In appropriately substituted bicyclo[3.3.1]nonanes, a related structural class, weak hydrogen bonds can link bicyclic units to form extensive two-dimensional net-like structures in the crystal. rsc.org The presence of these networks significantly influences the physical properties of the material, including solubility and melting point.

Table 2: Hydrogen Bonding Potential of the 3,9-Diazabicyclo[4.2.1]nonane Scaffold

Site Role Type of Interaction
N9-H Donor Intermolecular or Intramolecular H-bond
N3 Lone Pair Acceptor Intermolecular H-bond

| N9 Lone Pair | Acceptor | Intermolecular H-bond |

Other Weak Non-Covalent Interactions

Van der Waals forces, though individually weak, are collectively significant due to the large surface area of the bicyclic scaffold. These diffuse forces are fundamental to molecular packing in the solid state and play a crucial role in the initial stages of molecular recognition, where a ligand first makes contact with a receptor. nih.govbohrium.com The analysis of crystal structures of related complex molecules often reveals numerous C-H···F or C-H···π contacts that provide cumulative stabilization to the system. rsc.org The specific shape and steric profile of the this compound skeleton, defined by its alkyl framework, dictates how it fits into a binding pocket or packs in a crystal, highlighting the essential role of these non-specific interactions. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Investigation of Stereoelectronic Effects within the Bridged Bicyclic System.

The unique bridged framework of this compound imposes significant conformational constraints that give rise to notable stereoelectronic interactions. These effects, which involve the spatial arrangement of orbitals and the distribution of electron density, play a crucial role in determining the molecule's preferred conformation, stability, and reactivity. Research into analogous bridged bicyclic systems, particularly those containing nitrogen atoms, provides valuable insights into the stereoelectronic forces at play within this specific compound.

While direct experimental or computational studies exclusively focused on this compound are limited, extensive research on the closely related bicyclo[3.3.1]nonane systems offers a strong basis for understanding the governing principles. In these systems, the interaction between the lone-pair electrons of a nitrogen atom and the antibonding sigma orbital (σ) of an adjacent C-H bond (nN→σC-H) has been identified as a key factor in dictating conformational stability. beilstein-journals.org This interaction is particularly pronounced when the nitrogen lone pair and the C-H bond are anti-periplanar, leading to a more stable conformation.

In the case of this compound, the seven-membered ring's flexibility is constrained by the ethylene (B1197577) bridge. The preferred conformation will seek to maximize stabilizing stereoelectronic interactions while minimizing steric strain. The presence of the methyl group at the 3-position introduces an additional steric and electronic factor. This substituent can influence the conformational equilibrium of the seven-membered ring, potentially favoring a conformation that optimizes the stereoelectronic alignment of the N3 nitrogen's lone pair.

Computational studies on diazabicyclo analogues have been employed to determine conformational preferences and rationalize biological activity. researchgate.net Such studies can elucidate the rotational barriers around key dihedral angles and identify the most stable conformers. For this compound, computational modeling would be instrumental in quantifying the energy of different conformers and identifying the specific n→σ* interactions that contribute to their relative stabilities.

The stereoelectronic environment of the bridgehead nitrogen (N9) is also of significant interest. Its lone pair is in a unique spatial arrangement relative to the rest of the bicyclic framework. The orientation of this lone pair can affect the molecule's basicity and its ability to participate in intermolecular interactions.

To provide a clearer picture of the potential stereoelectronic interactions, the following table summarizes key parameters that are typically investigated in computational and spectroscopic analyses of such systems.

ParameterDescriptionExpected Influence of Stereoelectronic Effects
Dihedral AnglesThe angles between planes defined by four atoms.Specific dihedral angles will be favored to allow for optimal orbital overlap in n→σ* interactions.
Bond LengthsThe distance between the nuclei of two bonded atoms.C-N and C-H bonds involved in hyperconjugation may exhibit slight elongation.
NBO AnalysisNatural Bond Orbital analysis quantifies orbital interactions.Would reveal the specific donor-acceptor interactions (e.g., nN→σ*C-H) and their stabilization energies.
¹³C-¹H Coupling ConstantsA measure of the interaction between nuclear spins.Can provide experimental evidence for hyperconjugative effects through analysis of ¹J(C,H) values. beilstein-journals.org

Future Research Directions and Emerging Perspectives for 3 Methyl 3,9 Diazabicyclo 4.2.1 Nonane

Novel Applications in Catalysis and Advanced Materials Science

The unique structural and electronic properties of the 3-Methyl-3,9-diazabicyclo[4.2.1]nonane scaffold make it an attractive candidate for applications beyond medicinal chemistry, particularly in catalysis and materials science. The presence of two nitrogen atoms within a rigid, chiral framework suggests its potential as a versatile ligand for asymmetric catalysis.

Future research is anticipated to explore the use of this compound and its derivatives as chiral ligands in a variety of metal-catalyzed reactions, such as hydrogenations, cross-couplings, and oxidations. The defined spatial arrangement of the nitrogen atoms could enable high levels of enantioselectivity in these transformations.

In materials science, diazabicyclic compounds are being investigated for the development of novel polymers and advanced materials. The incorporation of the rigid this compound unit into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties. Its ability to be functionalized at the nitrogen atoms provides a handle for creating cross-linked networks or for appending other functional groups, opening possibilities for designing functional polymers, resins, or materials for separation technologies.

Table 2: Potential Future Applications in Catalysis and Materials Science

Field Potential Role of this compound Anticipated Outcome
Asymmetric Catalysis Chiral diamine ligand for transition metals. High enantioselectivity in catalytic transformations.
Polymer Chemistry Monomeric building block for polyamides or polyimides. Polymers with high thermal stability and rigidity.

| Advanced Materials | Scaffold for creating porous organic frameworks or functional resins. | Materials for gas storage, separation, or sensing. |

Deeper Mechanistic Understanding of Biological Interactions through Integrated Biophysical Techniques

While the 3,9-diazabicyclo[4.2.1]nonane scaffold is known to be a core component of various biologically active agents, including orexin (B13118510) receptor antagonists, a deeper, more nuanced understanding of its interactions at the molecular level is required. researchgate.net Future research will increasingly rely on a suite of integrated biophysical techniques to elucidate the precise mechanisms of action.

High-resolution structural biology methods, such as X-ray crystallography and 2D-NMR spectroscopy, will remain crucial for determining the exact binding modes of ligands containing the this compound core within their target proteins. rsc.orgresearchgate.net These techniques provide atomic-level details of the key hydrogen bonds, hydrophobic interactions, and conformational changes that govern molecular recognition. nih.gov

Functional and kinetic data can be obtained using techniques like two-electrode voltage clamping for ion channel targets or surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities (Kd), and association/dissociation kinetics. researchgate.netnih.gov Furthermore, spectroscopic methods like circular dichroism can reveal conformational changes in the target protein upon ligand binding. nih.govnih.gov Integrating these diverse techniques provides a holistic view of the structure-activity relationship (SAR), moving beyond simple potency values to a dynamic picture of the ligand-receptor interaction.

Integration of Artificial Intelligence and Machine Learning for Predictive Scaffold Design and Property Optimization

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules. For a scaffold like this compound, these computational tools offer a powerful approach to navigate the vast chemical space and predict molecular properties, accelerating the discovery of new functional agents.

Machine learning models can be trained on existing chemical and biological data to predict the synthetic feasibility of new derivatives. youtube.com For instance, AI can assist in retrosynthetic analysis, proposing novel and efficient routes to complex targets that a human chemist might not immediately consider. youtube.com ML models are also being developed to predict reaction outcomes and yields with increasing accuracy, helping to prioritize synthetic efforts towards the most promising pathways. rsc.orgcore.ac.uk

Beyond synthesis, AI and ML are critical for property optimization. Models based on algorithms like gradient-boosted regression trees (GBRT) or graph attention networks can predict biological activity, bioavailability, and other pharmacokinetic properties based on molecular descriptors. beilstein-journals.orgnih.govacs.org This allows for the in silico screening of vast virtual libraries of this compound derivatives, identifying candidates with the most promising profiles for specific applications before committing to costly and time-consuming laboratory synthesis. This predictive power enables a more focused and efficient approach to scaffold design and lead optimization. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-3,9-diazabicyclo[4.2.1]nonane, and how do reaction conditions influence yield?

  • The compound is synthesized via a multi-step process starting from tropinone. Hydrazonic acid treatment forms a bicyclic lactam intermediate, followed by reduction using lithium aluminum hydride (LiAlH4) to yield the final product. Key parameters include temperature control during azide addition (below 35°C to avoid side reactions) and reflux duration (46 hours for complete reduction) . An alternative method employs crystallization-induced diastereomer transformation (CIDT) with (S)-phenylethylamine as a chiral auxiliary to achieve stereoselectivity, followed by a stereospecific Beckmann rearrangement and LiAlH4 reduction .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • 1H NMR is critical for structural confirmation. For example, the hydrochloride salt of the compound shows distinct signals: δ 3.28 (m, 1H, bridgehead proton), 2.90 (m, 3H, methylene and methyl groups), and 1.48 (m, 1H, bicyclic proton). Eu(fod)3 shift reagent aids in resolving diastereotopic protons in epoxide derivatives, enabling configurational assignment . IR spectroscopy verifies functional groups, such as NH stretches (≈3300 cm⁻¹) after desulfonylation .

Advanced Research Questions

Q. What strategies optimize stereochemical control in asymmetric synthesis of this compound?

  • CIDT leverages chiral auxiliaries (e.g., (S)-phenylethylamine) to selectively crystallize one diastereomer from a racemic mixture. The process is driven by thermodynamic control, favoring the less soluble diastereomer under specific solvent conditions. Subsequent Beckmann rearrangement retains stereochemistry, enabling access to enantiopure intermediates . Computational modeling (DFT) can predict transition states to guide reagent selection and reaction optimization .

Q. How does structural modification of the diazabicyclo core influence μ-opioid receptor affinity?

  • The trimethylene loop in the bicyclic framework is critical for receptor binding. Modifications like sulfur substitution at C-7 (e.g., 3-thia-7,9-diazabicyclo[3.3.1]nonane) enhance lipophilicity, improving membrane permeability and μ-receptor selectivity (Ki = 13–91 nM) . Molecular docking studies reveal that the bicyclic structure complements hydrophobic pockets in the receptor’s active site, while substituents like cinnamyl or phenylbutenyl groups fine-tune affinity through π-π interactions .

Q. What pharmacological properties are associated with this compound derivatives?

  • Derivatives exhibit ganglionic blocking and serotonin antagonism , with 4-benzhydryl and 4-(9-fluorenyl) analogs showing potent activity. These effects are attributed to the bicyclic scaffold’s rigidity, which mimics endogenous ligands at neuronal receptors . In vivo studies require pharmacokinetic optimization (e.g., prodrug strategies) due to high polarity, which limits blood-brain barrier penetration .

Methodological Considerations

Q. How to resolve discrepancies in reported biological activities of diazabicyclo derivatives?

  • Data normalization is essential: compare Ki values under consistent assay conditions (e.g., receptor isoform, cell line). For example, μ-receptor affinity varies with substituent position (axial vs. equatorial). Molecular dynamics simulations can rationalize activity differences by modeling ligand-receptor conformational changes .

Q. What analytical techniques characterize solid-state phase transitions in bicyclic compounds?

  • Differential scanning calorimetry (DSC) identifies phase transitions (e.g., solid-solid) by measuring heat flow. For example, (E)- and (Z)-isomers of diazabicyclo derivatives show distinct endothermic peaks correlating with ring strain . X-ray crystallography resolves crystal packing effects, which influence melting points and stability .

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3-Methyl-3,9-diazabicyclo[4.2.1]nonane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.